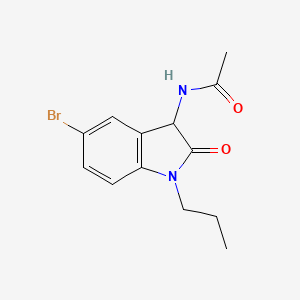
6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-nitrophenoxy)-1,2-benzothiazole, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as hydrogen peroxide or potassium permanganate for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to potential biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenoxy)-1,2-benzothiazole: Lacks the dioxide functionality.
6-Nitro-1,2-benzothiazole: Lacks the phenoxy group.
3-Phenoxy-1,2-benzothiazole: Lacks the nitro groups.
Uniqueness
6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is unique due to the presence of both nitro groups and the phenoxy group, along with the dioxide functionality
Properties
Molecular Formula |
C13H7N3O7S |
|---|---|
Molecular Weight |
349.28 g/mol |
IUPAC Name |
6-nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H7N3O7S/c17-15(18)8-1-4-10(5-2-8)23-13-11-6-3-9(16(19)20)7-12(11)24(21,22)14-13/h1-7H |
InChI Key |
FWLZPRQMTSFWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-1,4-dioxan-2-YL]butanamide](/img/structure/B11565674.png)
![N-[(1Z)-3-{(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11565679.png)
![3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11565688.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11565696.png)
![3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11565704.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11565705.png)

![5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11565716.png)
![Malonic bis[N'-(9-anthrylmethylene)hydrazide]](/img/structure/B11565720.png)

![1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one](/img/structure/B11565734.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11565740.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11565748.png)
